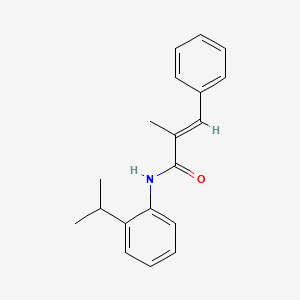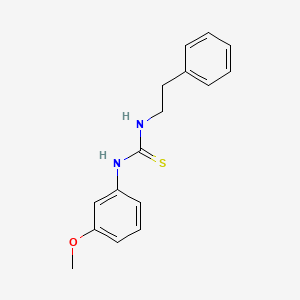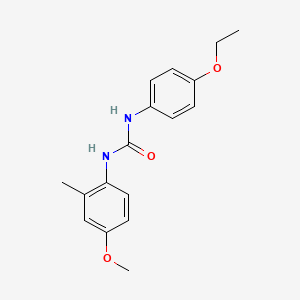
N-(4-ethylphenyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-3-methoxy-2-naphthamide, commonly known as EMN, is a synthetic compound that belongs to the class of naphthamides. EMN has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of EMN is not fully understood. However, it has been suggested that EMN exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, EMN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Zhang et al., 2017).
Biochemical and Physiological Effects
EMN has been shown to exhibit various biochemical and physiological effects. In animal models, EMN has been shown to reduce tumor growth, decrease inflammation, and alleviate pain. EMN has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation (Li et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. EMN has also been shown to exhibit potent pharmacological properties, making it an attractive candidate for drug development. However, EMN has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.
Direcciones Futuras
Several future directions for research on EMN can be identified. Firstly, further studies are needed to elucidate the mechanism of action of EMN. This will help in designing more targeted experiments to study its pharmacological effects. Secondly, more studies are needed to investigate the potential of EMN as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Finally, studies are needed to evaluate the safety and efficacy of EMN in animal models and clinical trials.
Conclusion
In conclusion, EMN is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMN has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. Further studies are needed to elucidate its mechanism of action, evaluate its potential as a therapeutic agent, and assess its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
EMN can be synthesized through a multi-step process involving the reaction of 4-ethylacetophenone with 2-naphthoyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to methylation using dimethyl sulfate to yield EMN with a purity of 95% or higher (Li et al., 2019).
Aplicaciones Científicas De Investigación
EMN has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that EMN induces apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells (Zhang et al., 2017). EMN has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain (Li et al., 2019).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-14-8-10-17(11-9-14)21-20(22)18-12-15-6-4-5-7-16(15)13-19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOONQACGUHBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)